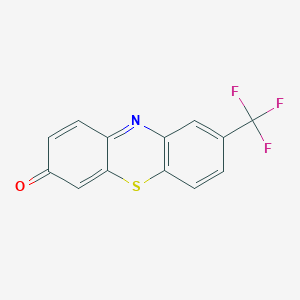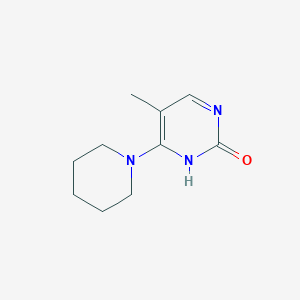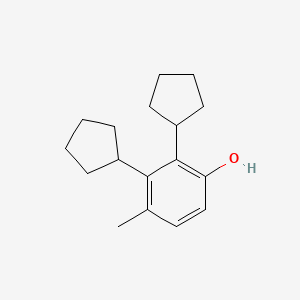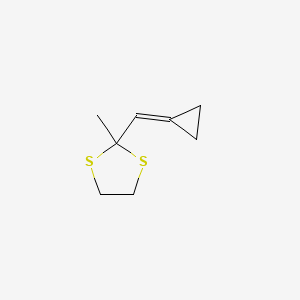
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane is an organic compound characterized by a cyclopropylidene group attached to a methylene bridge, which is further connected to a 1,3-dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane typically involves the reaction of cyclopropylidene derivatives with dithiolane precursors. One common method includes the use of cyclopropylidene halides and dithiolane in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Amines, thiols, sodium hydride, tetrahydrofuran (THF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved dithiolane derivatives.
Substitution: Cyclopropylidene derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane involves its interaction with molecular targets through its reactive functional groups. The cyclopropylidene group can participate in cycloaddition reactions, while the dithiolane ring can undergo redox transformations. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a cyclopropylidene group, but with a dioxaborolane ring instead of a dithiolane ring.
1-Bromo-2-(cyclopropylidenemethyl)benzene: Contains a similar cyclopropylidene group attached to a benzene ring.
Uniqueness
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane is unique due to its combination of a cyclopropylidene group and a dithiolane ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
Propriétés
Numéro CAS |
65234-91-5 |
|---|---|
Formule moléculaire |
C8H12S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
2-(cyclopropylidenemethyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C8H12S2/c1-8(6-7-2-3-7)9-4-5-10-8/h6H,2-5H2,1H3 |
Clé InChI |
YAIXRGKPBYPEMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCS1)C=C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)

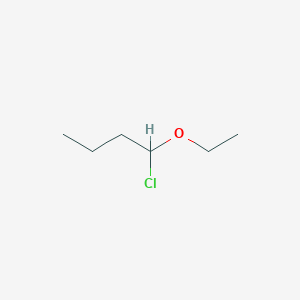

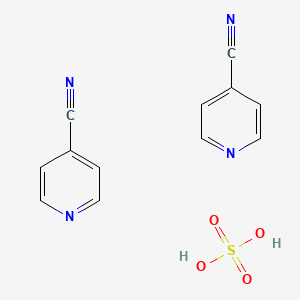
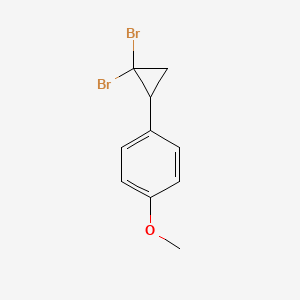
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
